N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDYHAGTZCUKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzothiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene and furan moieties can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the literature, focusing on molecular architecture, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiophene vs. In contrast, ranitidine’s thioether and nitroacetamide groups prioritize electron-deficient interactions, while the ethanediamide linker in the target compound supports hydrogen bonding .
Hydroxypropyl Chirality: The hydroxypropyl group introduces stereochemical complexity absent in ranitidine analogs or aminoethanethiols. This could influence enantioselective interactions in biological systems .
Ethanediamide vs. Thiol Linkers: The ethanediamide bridge (polar, hydrogen-bonding) contrasts sharply with the thiol groups in aminoethanethiols (nucleophilic, redox-sensitive). This difference may render the target compound more stable in oxidative environments compared to thiol-based analogs .
Solubility and Bioavailability: The target compound’s molecular weight (449.5 g/mol) and polar groups suggest moderate solubility, whereas ranitidine derivatives (e.g., hemifumarate salts) leverage salt forms for enhanced dissolution . Aminoethanethiols, being smaller and more lipophilic, may exhibit better membrane permeability .
Research Implications and Limitations
While direct data on the target compound are sparse, structural parallels to ranitidine and aminoethanethiols hint at possible therapeutic roles. For instance:
- Furan Methyl Groups : Commonly found in antimicrobial agents (e.g., nitrofurantoin), implying possible antibacterial utility .
However, the lack of explicit pharmacological or crystallographic data (e.g., via SHELX refinement ) limits mechanistic insights. Future studies should prioritize synthesis, crystallography, and activity assays to validate hypotheses derived from structural comparisons.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core, a hydroxypropyl group, and a furan moiety, which contribute to its unique chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiophene moiety may modulate the activity of these targets, while the hydroxypropyl group enhances solubility and bioavailability. The furan ring adds to the compound's reactivity and potential therapeutic applications.
Pharmacological Properties
Research has indicated that compounds with similar structures exhibit various pharmacological properties, including:
- Antioxidant Activity : Compounds containing benzothiophene and furan structures have been shown to exhibit significant antioxidant properties.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain analogs have been studied for their potential to reduce inflammation.
Comparison of Biological Activities
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| F8–B22 (similar structure) | 1.55 | SARS-CoV-2 Mpro Inhibitor |
| F8–B6 (similar structure) | 1.57 | SARS-CoV-2 Mpro Inhibitor |
Study 1: Antiviral Potential
In a recent study, derivatives structurally related to this compound were evaluated for their inhibitory effects on SARS-CoV-2 protease (Mpro). The compound F8–B22 exhibited an IC50 value of 1.55 μM, indicating strong antiviral activity. This suggests that similar compounds could be developed for therapeutic use against viral infections.
Study 2: Antioxidant Evaluation
Another study focused on the antioxidant properties of benzothiophene derivatives. The results showed that compounds with hydroxypropyl substituents exhibited enhanced radical scavenging activity, which is crucial for developing drugs aimed at oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
